[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine
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Overview
Description
[1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine: is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol It is known for its unique structure, which includes a pyrrolidine ring attached to a phenylethyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with phenylethylamine under specific conditions. One common method includes the use of a reductive amination process, where the pyrrolidine is reacted with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders or as an analgesic agent .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its reactivity and versatility make it valuable in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to aromatic residues in proteins, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Phenylethylamine: A simpler compound with similar structural features but lacking the pyrrolidine ring.
Pyrrolidine: A basic structure that forms part of [1-(2-Phenylethyl)pyrrolidin-2-yl]methanamine.
Methamphetamine: Shares the phenylethylamine backbone but has different functional groups attached.
Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and a phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds .
Properties
IUPAC Name |
[1-(2-phenylethyl)pyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13-7-4-9-15(13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUPCNSSZPMOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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